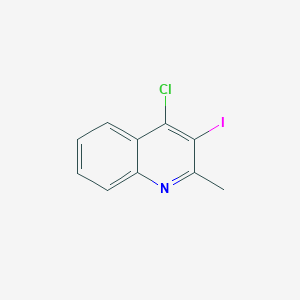

4-Chloro-3-iodo-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents and functional organic materials. rsc.orgnih.govbiointerfaceresearch.comresearchgate.net Its structural framework provides a versatile platform for the synthesis of a multitude of derivatives with a broad spectrum of biological activities. rsc.orgnih.govnih.govnih.gov This has led to the development of numerous quinoline-based drugs with applications as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents. rsc.orgnih.govbiointerfaceresearch.comresearchgate.net

The inherent "druggability" and the well-established synthetic pathways for its modification make the quinoline moiety an attractive starting point for drug discovery. usc.edunih.gov Researchers have successfully designed and synthesized a vast number of quinoline derivatives, leading to compounds that are either approved for clinical use or are currently undergoing clinical investigation. nih.govusc.edu The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. orientjchem.org

Table 1: Prominent Biological Activities of Quinoline Derivatives

| Biological Activity | Description | Key Examples |

| Antimalarial | Effective against Plasmodium parasites, the causative agents of malaria. biointerfaceresearch.com | Chloroquine, Mefloquine, Quinine rsc.orgbiointerfaceresearch.com |

| Anticancer | Inhibit the growth and proliferation of cancer cells through various mechanisms. nih.govbohrium.com | Camptothecin, Dactolisib, Pelitinib rsc.orgnih.gov |

| Antibacterial | Exhibit activity against a range of bacterial strains. biointerfaceresearch.comnih.gov | Ciprofloxacin, Ofloxacin biointerfaceresearch.com |

| Anti-inflammatory | Reduce inflammation by targeting specific biological pathways. rsc.orgresearchgate.net | - |

| Antiviral | Inhibit the replication of viruses, including HIV. rsc.org | - |

Strategic Importance of Halogenation in Quinoline Functionalization

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy for modifying the physicochemical and biological properties of quinoline derivatives. nih.govresearchgate.net The incorporation of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov In the context of quinoline chemistry, halogenated intermediates serve as versatile building blocks for further synthetic transformations. nih.govresearchgate.net

The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netuni-rostock.delibretexts.org These reactions enable the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, onto the quinoline scaffold, thereby facilitating the creation of diverse chemical libraries for drug discovery and materials science. researchgate.netresearchgate.net The regioselective halogenation of the quinoline ring is a key step in many synthetic routes, allowing for precise control over the final structure of the molecule. rsc.orgscispace.comrsc.org

Research Context for 4-Chloro-3-iodo-2-methylquinoline: Objectives and Scope

The compound this compound is a dihalogenated quinoline derivative that has garnered interest as a key intermediate in organic synthesis. scispace.comnih.govgoogle.com Its structure features a chlorine atom at the 4-position, an iodine atom at the 3-position, and a methyl group at the 2-position of the quinoline ring. This specific arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecules.

The primary objective in the study of this compound is to utilize its distinct reactivity for the regioselective introduction of various functional groups. The differential reactivity of the C-Cl and C-I bonds allows for selective transformations. For instance, the greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enables the selective introduction of an alkynyl group at the 3-position while leaving the chloro group at the 4-position intact for subsequent modifications. researchgate.netrsc.orgnih.gov

Research involving this compound often focuses on its application in the synthesis of novel heterocyclic systems and potential bioactive molecules. researchgate.netnih.gov For example, it has been used as a starting material in the synthesis of 3-iodo-4-methoxy-2-methylquinoline and in the preparation of quinolino[3',4':4,5]pyrrolo[1,2-f]phenanthridines. researchgate.netnih.govacs.org The scope of research on this compound is primarily centered on its synthetic utility and its role as a versatile building block in the construction of diverse molecular architectures. scispace.comgoogle.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-iodo-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXQMBUWHAGUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033931-93-9 | |

| Record name | 4-chloro-3-iodo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Iodo 2 Methylquinoline

Precursor Synthesis and Functionalization Pathways to the Quinoline (B57606) Core

The foundational step in synthesizing 4-chloro-3-iodo-2-methylquinoline is the creation of the quinoline core, which is then subsequently functionalized. This typically begins with the synthesis of a 2-methylquinolin-4(1H)-one derivative.

Synthesis of 2-Methylquinolin-4(1H)-one Derivatives

The construction of 2-methylquinolin-4(1H)-one derivatives is often achieved through cyclization reactions. A common and classical approach is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline (B41778) with ethyl acetoacetate (B1235776). This reaction proceeds in two stages: an initial reaction to form a β-aminoacrylate, followed by thermal cyclization at high temperatures (around 250 °C) in a high-boiling point solvent like Dowtherm A to yield the 2-methylquinolin-4(1H)-one. acs.org

More contemporary and efficient methods have also been developed. One such method utilizes microwave irradiation in a solvent-free environment, catalyzed by sodium bisulfate on silica (B1680970) gel (NaHSO₄/SiO₂). koreascience.krkchem.org This approach involves reacting anilines with ethyl acetoacetate under microwave conditions, which significantly reduces reaction times and often leads to moderate to good yields of the desired quinolin-4(1H)-one derivatives. kchem.orgscispace.com

The choice of aniline precursor allows for the introduction of various substituents onto the benzene (B151609) portion of the quinoline ring. For example, using a substituted aniline like 4-chloroaniline (B138754) in the Conrad-Limpach synthesis would lead to the formation of 6-chloro-2-methylquinolin-4(1H)-one. acs.org

| Reaction | Reactants | Catalyst/Conditions | Product |

| Conrad-Limpach | Aniline, Ethyl acetoacetate | p-TsOH, Benzene (reflux), then Dowtherm A (250 °C) | 2-Methylquinolin-4(1H)-one |

| Microwave-Assisted | Anilines, Ethyl acetoacetate | NaHSO₄/SiO₂, Microwave irradiation | 2-Methylquinolin-4(1H)-one derivatives |

Regioselective Iodination at the C3 Position of 4-Hydroxy-2-methylquinoline

Once the 2-methylquinolin-4(1H)-one (which exists in tautomeric equilibrium with 4-hydroxy-2-methylquinoline) is formed, the next critical step is the regioselective introduction of an iodine atom at the C3 position. The C3 position is activated for electrophilic substitution due to the electron-donating nature of the hydroxyl/oxo group at C4.

A standard and effective method for this transformation involves the use of molecular iodine (I₂) in the presence of a base. acs.org A common procedure employs a mixture of iodine and an aqueous solution of potassium iodide (KI), with a base such as n-butylamine, in a solvent like dimethylformamide (DMF). acs.org The base is crucial for facilitating the reaction. This method has been shown to be effective for a variety of substituted 2-methylquinolin-4(1H)-ones, providing the corresponding 3-iodo derivatives in good yields. acs.org For instance, 6-chloro-2-methylquinolin-4(1H)-one can be successfully iodinated using this procedure to yield 6-chloro-3-iodo-2-methylquinolin-4(1H)-one. acs.org

More recent developments have explored hypervalent iodine(III) reagents as oxidants in combination with potassium halide salts for the C3-halogenation of 4-quinolones under mild, room-temperature conditions, highlighting a green chemistry approach. acs.org

Conversion of the 4-Hydroxyl Group to a 4-Chloro Group

With the 3-iodo-2-methylquinolin-4(1H)-one intermediate in hand, the final key transformation is the conversion of the 4-hydroxyl (or 4-oxo) group into a chloro group.

Dehydroxyhalogenation using Phosphorus Oxychloride

The most common and widely used reagent for this dehydroxyhalogenation is phosphorus oxychloride (POCl₃). google.com This powerful chlorinating agent effectively replaces the hydroxyl group at the C4 position of the quinolinone with a chlorine atom. The reaction is typically performed by heating the 3-iodo-2-methylquinolin-4(1H)-one derivative in an excess of phosphorus oxychloride. google.comscispace.com The excess POCl₃ often serves as both the reagent and the solvent.

This chlorination step is robust and applicable to a range of substituted quinolinones, successfully yielding the desired 4-chloroquinoline (B167314) products. For example, treating 3-iodo-2-methylquinolin-4(1H)-one with POCl₃ provides this compound.

Mechanism and Reaction Conditions Optimization

The mechanism of chlorination using phosphorus oxychloride is believed to proceed via the formation of a phosphate (B84403) ester intermediate. The hydroxyl group of the quinolinone attacks the phosphorus atom of POCl₃, leading to the elimination of HCl and the formation of a dichlorophosphate (B8581778) ester. This intermediate is highly activated towards nucleophilic attack by a chloride ion (generated from POCl₃ or present as an impurity). The chloride ion attacks the C4 position, leading to the displacement of the dichlorophosphate leaving group and the formation of the 4-chloroquinoline product.

For optimal results, the reaction is typically conducted under reflux or at elevated temperatures (e.g., 60-100 °C) for several hours. google.com After the reaction is complete, the excess phosphorus oxychloride must be carefully quenched, usually by pouring the reaction mixture slowly onto crushed ice or into an ice-water mixture. scispace.comgoogle.com This hydrolysis step can be highly exothermic and must be performed with caution. Following quenching, the product is often extracted into an organic solvent and purified by crystallization or chromatography. In some procedures, an amine like dimethylformamide (DMF) is added after the initial reaction to react with excess POCl₃, forming a Vilsmeier reagent, which can facilitate workup. google.com

Alternative and Emerging Synthetic Approaches for Halogenated Quinolines

While the classical route described above is effective, modern organic synthesis has seen the development of alternative strategies for producing halogenated quinolines, often focusing on improving efficiency, selectivity, and functional group tolerance. Many of these methods revolve around the direct C-H functionalization of the quinoline ring. nih.govresearchgate.net

Transition metal catalysis is at the forefront of these emerging approaches. Catalysts based on palladium, rhodium, copper, and iridium have been employed for the site-selective C-H functionalization of quinolines and their N-oxide derivatives. nih.govresearchgate.netnih.gov For instance, palladium-catalyzed C-H activation has been used to introduce aryl groups at various positions on the quinoline scaffold. researchgate.net While not a direct synthesis of the target molecule, these C-H activation strategies offer powerful tools for creating diverse and complex quinoline derivatives that could serve as advanced precursors.

Direct iodination at the C3 position of quinolines under metal-free conditions has also been developed, using molecular iodine, which may proceed through a radical intermediate. nih.gov This provides an alternative to the iodination of the pre-formed quinolinone.

Furthermore, the use of mixed organometallic reagents, such as lithium-magnesium compounds (e.g., TMPMgCl·LiCl), has enabled the regioselective metalation and subsequent functionalization of halogenated quinolines. worktribe.com For example, iodo-magnesium exchange reactions on substrates like 7-chloro-4-iodoquinoline (B1588978) allow for the selective introduction of various functional groups at the C4 position. worktribe.com These advanced organometallic methods provide sophisticated pathways for constructing highly functionalized quinoline systems. rsc.org

| Approach | Key Feature | Example Application |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the quinoline ring system, often using transition metal catalysts. nih.gov | Rhodium-catalyzed C8 iodination of quinoline N-oxides with N-iodosuccinimide (NIS). researchgate.net |

| Metal-Free Iodination | Regioselective C3 iodination of quinolines without the need for a metal catalyst. nih.gov | Direct iodination of quinoline substrates using molecular iodine, likely via a radical pathway. nih.gov |

| Mixed Organometallic Reagents | Selective metalation of halogenated quinolines followed by reaction with electrophiles. worktribe.com | Iodo-magnesium exchange of 7-chloro-4-iodoquinoline using i-PrMgCl•LiCl for subsequent functionalization. worktribe.com |

Multicomponent Reactions (MCRs) and Cascade Cyclizations

Modern synthetic chemistry increasingly favors methodologies that combine multiple steps into a single operation, enhancing efficiency and reducing waste. Multicomponent reactions (MCRs) and cascade cyclizations are at the forefront of this movement.

Multicomponent Reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single pot, incorporating all or most of the atoms from the reactants into the final structure. organic-chemistry.org This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate complex molecules. organic-chemistry.orgnih.gov While MCRs represent a powerful strategy for synthesizing diverse heterocyclic scaffolds, including various quinoline derivatives, specific MCR protocols for the direct synthesis of this compound are not extensively documented in the current literature.

Cascade Cyclizations , also known as tandem or domino reactions, involve a sequence of intramolecular reactions where the product of one step becomes the substrate for the next, allowing for the formation of complex cyclic systems from acyclic precursors in one pot. An efficient strategy for synthesizing 4-haloquinolines involves the cascade cyclization of ortho-propynol phenyl azides. rsc.orgnih.gov This method, promoted by reagents like trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl iodide (TMSI), can generate 4-bromo or 4-iodo quinolines, respectively. nih.govmdpi.com While this specific cascade has been demonstrated for various substituted quinolines, its direct application to produce the this compound structure would require a carefully designed starting azide (B81097).

Table 1: Examples of 4-Haloquinolines Synthesized via Cascade Cyclization of ortho-Propynol Phenyl Azides

| Product | Promoting Reagent | Key Features | Reference |

|---|---|---|---|

| 4-Bromo Quinolines | TMSBr | Efficient synthesis of various 4-bromo-substituted quinolines. | nih.gov |

| 4-Iodo Quinolines | TMSI | Successful extension of the cascade reaction to form 4-iodoquinolines. | nih.gov |

| 4-Chloro-2-arylquinolines | TMSCl | A related cascade producing 4-chloroquinolines from different azide precursors. | rsc.org |

C-H Activation and Direct Halogenation Strategies

Directly functionalizing carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, as it avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. acs.org

C-H Activation in quinoline chemistry often utilizes transition metal catalysts (e.g., palladium, iridium) to functionalize specific positions. mdpi.comdiva-portal.org These reactions can be directed by the nitrogen atom of the quinoline ring or by converting the quinoline to its N-oxide, which alters the electronic properties and can direct functionalization to the C2 position. mdpi.com However, for the synthesis of this compound, the most relevant application of this principle is seen in the direct halogenation of the precursor molecule.

Direct Halogenation of the C3-H bond in 4-hydroxy-2-methylquinolin-4(1H)-one is a critical step in the established synthesis of the target compound. This reaction is a form of C-H functionalization where an electrophilic iodine source is used to substitute a hydrogen atom on the electron-rich quinolone ring. This transformation is typically performed under mild conditions and demonstrates high regioselectivity for the C3 position.

Table 2: Conditions for Direct C3-Iodination of 4-Hydroxy-2-methylquinolone

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodine, n-butylamine, KI (aq) | Dimethylformamide (DMF) | Room temperature, 12 h | 99% | nih.gov, acs.org |

| Iodine, Sodium Carbonate | Tetrahydrofuran (THF) | Room temperature, 12 h | Not specified | mdpi.com |

Green Chemistry Principles in Quinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is particularly relevant in quinoline synthesis, which has traditionally involved harsh reagents and conditions.

One significant advancement is the use of microwave-assisted synthesis . For the chlorination of 4-hydroxy-3-iodo-2-methylquinoline, microwave irradiation drastically reduces the reaction time from hours to mere minutes while maintaining a high yield. mdpi.com This not only saves energy but also minimizes the potential for side reactions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Chlorination

| Method | Reagent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Reflux | Phosphorus Oxychloride | 1 hour | Not specified | scispace.com |

| Microwave Irradiation | Phosphorus Oxychloride | 1 minute | 95% | mdpi.com |

Other green principles are also applicable. The development of MCRs and C-H activation strategies inherently aligns with green chemistry by improving atom economy and reducing the number of synthetic steps. organic-chemistry.orgacs.org Furthermore, modifying workup procedures to minimize waste, such as treating excess phosphorus oxychloride with dimethylformamide (DMF) to form a Vilsmeier reagent as a less hazardous byproduct, contributes to a greener process. google.com The use of less toxic and recyclable catalysts, such as bismuth chloride (BiCl₃) in other quinolone syntheses, points toward future directions for developing more environmentally benign protocols. nih.gov

Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, safety, and cost-effectiveness. The synthesis of this compound and related compounds involves several considerations for scale-up.

The use of highly reactive and hazardous reagents like phosphorus oxychloride requires careful thermal management to prevent runaway reactions. Furthermore, some halogenation reactions can have very long reaction times (up to 14 days for certain iodinations), which is impractical for large-scale manufacturing. google.com

Process Intensification , which aims to develop smaller, safer, and more energy-efficient manufacturing processes, offers viable solutions. One key technology is the use of continuous flow microreactors . Flow chemistry provides significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. worktribe.com The rapid mixing and efficient thermal management in microreactors can lead to dramatically reduced reaction times and improved product consistency. While not yet specifically reported for this compound, the successful application of flow conditions for the synthesis and functionalization of other chloroquinolines demonstrates its high potential for the scale-up of this process. worktribe.com

Table 4: Scale-Up Challenges and Process Intensification Solutions

| Challenge | Traditional Approach Issue | Process Intensification Solution | Benefit |

|---|---|---|---|

| Hazardous Reagents (e.g., POCl₃) | Poor heat control in large batch reactors increases risk. | Continuous Flow Microreactors | Superior thermal management, smaller reaction volumes, enhanced safety. |

| Long Reaction Times | Inefficient for industrial production, high energy consumption. | Continuous Flow; Microwave Synthesis | Reduced reaction times, increased throughput, lower energy costs. |

| Purification | Difficult-to-separate byproducts can form in large batches. | Continuous Flow | Improved selectivity and consistency can simplify purification. |

Chemical Reactivity and Transformations of 4 Chloro 3 Iodo 2 Methylquinoline

Selective Functionalization at Halogenated Positions (C3 and C4)

The 4-chloro-3-iodo-2-methylquinoline molecule possesses two key reactive sites for cross-coupling reactions: the iodo group at position C3 and the chloro group at position C4. The significant difference in bond strength and reactivity between the C-I and C-Cl bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is considerably weaker and thus more susceptible to oxidative addition by palladium(0) catalysts, which is the initial and often rate-determining step in many cross-coupling cycles. This inherent reactivity difference enables highly regioselective functionalization at the C3 position while leaving the C4-chloro substituent intact for potential subsequent transformations. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions at C3 (Iodo-Substituent)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, these reactions proceed with high selectivity at the C3-iodo position due to the greater reactivity of the C-I bond compared to the C-Cl bond in the catalytic cycle. wikipedia.org

The Suzuki-Miyaura coupling, which joins an organoboron species with a halide, has been effectively applied to quinoline (B57606) systems. In studies on the closely related 2-aryl-4-chloro-3-iodoquinolines, palladium-catalyzed Suzuki cross-coupling with phenylboronic acid was shown to occur selectively at the C3-iodo position. nih.gov Using a catalyst system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in dimethylformamide (DMF), the reaction yields 2,3-diaryl-4-chloroquinolines, demonstrating the preferential reaction at the C-I bond. nih.gov

Further studies revealed that by employing a different catalyst system, such as PdCl₂(PPh₃)₂ with tricyclohexylphosphine (B42057) (PCy₃), and an excess of the arylboronic acid, a one-pot reaction can proceed to substitute both halogens, affording 2,3,4-triarylquinolines. nih.gov This highlights the ability to perform sequential or one-pot double couplings by tuning the reaction conditions.

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2,3-Diaryl-4-chloroquinoline | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (2.5 equiv.) | PdCl₂(PPh₃)₂–PCy₃, K₂CO₃ | 2,3,4-Triarylquinoline | nih.gov |

The Sonogashira coupling reaction between a vinyl or aryl halide and a terminal alkyne is a reliable method for forming C(sp²)-C(sp) bonds. Research has demonstrated that this compound undergoes highly regioselective Sonogashira coupling with various aryl acetylenes. researchgate.netrsc.orgnih.gov The reaction exhibits excellent selectivity, with the alkyne coupling exclusively at the C3-iodo position to furnish 4-chloro-2-methyl-3-(arylethynyl)quinoline derivatives in moderate to good yields. researchgate.netrsc.orguni-rostock.de The chloro substituent at the C4 position remains unaffected under these conditions.

The established protocol for this transformation involves using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in conjunction with a copper(I) iodide (CuI) co-catalyst and an amine base such as triethylamine (B128534) (NEt₃). uni-rostock.debeilstein-journals.org

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| This compound | Various Aryl Acetylenes | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | 4-Chloro-2-methyl-3-(arylethynyl)quinoline | Moderate to Good | researchgate.netrsc.orguni-rostock.de |

The Heck reaction, which forms a substituted alkene through the coupling of an unsaturated halide with an alkene, is a fundamental C-C bond-forming transformation in organic synthesis. nih.gov While specific literature detailing the Heck reaction on this compound is not available, the outcome can be reliably predicted based on the well-established principles of palladium catalysis. The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial step, and the reactivity order is consistently I > Br > Cl. libretexts.org Therefore, a highly regioselective reaction at the C3-iodo position is expected, yielding a 3-alkenyl-4-chloro-2-methylquinoline derivative while preserving the C4-chloro bond. Typical conditions involve a palladium source, such as palladium(II) acetate (B1210297) or Pd(PPh₃)₄, a phosphine (B1218219) ligand (if needed), and a base. nih.govlibretexts.org

| Substrate | Coupling Partner | Catalyst System (Typical) | Expected Product | Reference |

| This compound | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-4-chloro-2-methylquinoline | nih.govlibretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. researchgate.netorganic-chemistry.org This reaction has become a vital tool for constructing C-N bonds. For this compound, a selective amination at the C3 position is anticipated. The higher reactivity of the C-I bond compared to the C-Cl bond in the palladium catalytic cycle would direct the C-N bond formation to the C3 position. nih.gov This type of selectivity has been observed in related dihaloarene systems, where the C-I bond reacts preferentially over C-Cl or C-Br bonds. nih.gov The reaction typically employs a palladium precatalyst, such as Pd₂(dba)₃, and a specialized phosphine ligand, like Xantphos, with a strong base. organic-chemistry.org

| Substrate | Coupling Partner | Catalyst System (Typical) | Expected Product | Reference |

| This compound | Amine (R¹R²NH) | Pd₂(dba)₃, Phosphine Ligand, Base | 4-Chloro-N,N-R¹R²-2-methylquinolin-3-amine | organic-chemistry.orgnih.gov |

Both the Negishi and Stille couplings are powerful methods for forming C-C bonds with broad substrate scopes.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.org The reaction is known for its high functional group tolerance and proceeds via a mechanism where the reactivity of the halide partner follows the order I > Br > Cl. wikipedia.org This established trend strongly predicts that the Negishi coupling of this compound with an organozinc reagent would result in selective substitution at the C3-iodo position. This selectivity has been demonstrated in analogous systems, such as the reaction of 7-chloro-4-iodoquinoline (B1588978), which undergoes selective metal-halogen exchange at the iodo position, followed by a Negishi-type coupling. worktribe.com

The Stille reaction involves the coupling of an organostannane reagent with an organic halide. uwindsor.ca It is renowned for its tolerance of a wide array of functional groups and the mild reaction conditions often employed. Studies on dihaloquinolines have confirmed that Stille couplings can be performed with high regioselectivity, further supporting the prediction that the reaction on this compound would selectively functionalize the C3 position. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Expected Product | Reference |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | 4-Chloro-2-methyl-3-R-quinoline | wikipedia.orgworktribe.com |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | 4-Chloro-2-methyl-3-R-quinoline | uwindsor.canih.gov |

Nucleophilic Aromatic Substitution (SNAr) at C4 (Chloro-Substituent)

The chlorine atom at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. frontiersin.orgosti.gov

The displacement of the C4-chloro substituent by various amines is a well-established transformation. researchgate.net For instance, the reaction of 4-chloro-2-methylquinoline (B1666326) derivatives with different amines can be facilitated to produce a range of 4-amino-2-methylquinoline compounds. researchgate.net Studies have shown that these amination reactions can be influenced by factors such as the nature of the amine, solvent, and reaction conditions. researchgate.net For example, the use of amide solvents like N,N-dimethylformamide (DMF) can lead to amination, with the reactivity depending on the ease of dissociation of the amide. researchgate.net Microwave-assisted organic synthesis has also been employed to improve yields and reduce reaction times for the synthesis of 4-substituted amino-2-methylquinolines. researchgate.net

Table 1: Examples of Amination Reactions of Chloroquinolines

| Starting Material | Amine | Product | Yield (%) | Reference |

| 4-Chloro-2-methylquinoline | Various amines | 4-Substituted amino-2-methylquinolines | 55-89 | researchgate.net |

| 4-Chloro-2-arylquinolines | Amide solvents | 4-Amino-2-phenylquinoline derivatives | Not specified | researchgate.net |

| 4-Chloro-3-nitrobenzoic acid | Aminolactams | 4-Substituted amino-3-nitrobenzoic acid derivatives | Not specified | researchgate.net |

This table is interactive and represents a selection of reported amination reactions. Specific yields and conditions can vary.

The chloro group at the C4 position can also be displaced by alkoxides to form the corresponding 4-alkoxy-2-methylquinoline derivatives. This etherification is a key step in the synthesis of various quinoline-based compounds. For example, ultrasound-assisted synthesis has been shown to be an efficient method for preparing 4-alkoxy-2-methylquinolines, offering short reaction times and good yields. nih.gov Another approach involves the condensation cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents, promoted by sulfuric acid, to yield 4-alkoxy-2-arylquinolines. researchgate.net

The regioselectivity of nucleophilic aromatic substitution on dihalo-substituted quinolines is a critical aspect. In molecules like this compound, the C4 position is generally more reactive towards nucleophiles than the C3 position. This preference is attributed to the greater activation of the C4 position by the quinoline nitrogen. Theoretical calculations, such as Density Functional Theory (DFT), have been used to understand the electronic factors governing this regioselectivity, showing that the C4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.comnih.gov The reaction mechanism typically proceeds through a Meisenheimer-type intermediate, where the nucleophile adds to the aromatic ring before the leaving group is expelled. frontiersin.orgosti.gov

Orthogonal Reactivity of Halogen Substituents

The differential reactivity of the chloro and iodo substituents in this compound allows for orthogonal synthetic strategies. The C4-chloro group is more susceptible to nucleophilic aromatic substitution, while the C3-iodo group is more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. acs.org This differential reactivity enables the sequential and site-selective introduction of different functional groups at the C3 and C4 positions. For instance, a nucleophile can be introduced at C4 via an SNAr reaction, followed by a palladium-catalyzed coupling reaction at the C3-iodo position. This orthogonal approach is valuable for the synthesis of complex, polysubstituted quinolines. acs.org

Reactivity of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring exhibits its own characteristic reactivity, primarily involving the functionalization of its C(sp³)–H bonds.

The C(sp³)–H bonds of the 2-methyl group are activated by the adjacent nitrogen atom of the quinoline ring, facilitating their functionalization. researchgate.net This activation allows for a variety of transformations, including condensation reactions with aldehydes to form 2-alkenylated quinolines. thieme-connect.com These reactions can be catalyzed by various metals, such as cobalt, and can even be performed in environmentally friendly solvents like water. thieme-connect.com

Furthermore, the 2-methyl group can undergo oxidation to form the corresponding carboxylic acid or aldehyde. tandfonline.comyoutube.com For example, oxidation of various methylquinolines to aldehydes has been achieved in good yields using selenium dioxide. tandfonline.com The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation and avoid over-oxidation to the carboxylic acid. youtube.com

Table 2: Reactivity of the 2-Methyl Group in Quinolines

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| C(sp³)–H Alkenylation | Aldehydes, CoCl₂ | 2-Alkenylated quinolines | thieme-connect.com |

| C(sp³)–H Functionalization | Various electrophiles | Functionalized quinoline derivatives | researchgate.netresearchgate.net |

| Oxidation | Selenium dioxide | Quinoline-2-carboxaldehydes | tandfonline.com |

| Vigorous Oxidation | Strong oxidizing agents | Pyridine (B92270) tricarboxylic acid derivatives | askfilo.com |

This table is interactive and provides a summary of the reactivity of the 2-methyl group.

Condensation and Derivatization via the Methyl Group

The methyl group at the C-2 position of the quinoline ring is notably reactive due to the acidifying effect of the adjacent nitrogen atom within the heterocyclic system. nih.govstackexchange.com This heightened acidity of the methyl protons allows for deprotonation under relatively mild basic conditions, generating a nucleophilic carbanion. This carbanion serves as a key intermediate for various condensation and derivatization reactions.

While the broader class of 2-methylquinolines readily undergoes such transformations, specific studies on this compound highlight its utility in building more complex molecular architectures. The reactivity of the methyl group can be harnessed for C-C bond formation. For instance, condensation reactions with aromatic aldehydes are a common strategy to synthesize styrylquinolines. researchgate.net In a typical reaction, the 2-methylquinoline (B7769805) derivative reacts with an aldehyde, often in the presence of a catalyst like zinc chloride or under acidic conditions, to yield the corresponding (E)-2-styrylquinoline derivative. researchgate.net

Recent methodologies have also focused on metal-free approaches. For example, a tandem strategy involving the reaction of 2-methylquinolines with 2-styrylanilines, promoted by iodine and tert-butyl hydroperoxide (TBHP), has been developed to synthesize quinoline derivatives. acs.org This process proceeds through the oxidation of the methyl group to an aldehyde, which then participates in a cyclization cascade. acs.org

Furthermore, the alkylation of the 2-methyl group in quinolines has been achieved using dual-catalyst systems, such as RuHCl(CO)(PPh₃)₃ and InCl₃, allowing for the introduction of various alkyl chains. oup.com These reactions demonstrate the versatility of the 2-methyl position for creating diverse analogs.

The following table summarizes representative condensation reactions involving the 2-methyl group of quinoline precursors.

Table 1: Examples of Condensation Reactions at the 2-Methyl Position of Quinolines

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| 2-Methylquinoline | Benzaldehyde | Zinc Chloride | 2-Styrylquinoline | researchgate.net |

| 2-Methylquinolines | 2-Styrylanilines | I₂, TBHP | 2-Heteroaromatic Quinolines | acs.org |

Ring-System Modifications and Annulation Reactions

The presence of two distinct halogen substituents at the C-3 and C-4 positions of this compound provides a powerful platform for constructing fused polycyclic aromatic compounds through annulation reactions. The differential reactivity of the C-I versus the C-Cl bond is central to these synthetic strategies, particularly in palladium-catalyzed cross-coupling reactions.

A significant example of ring-system modification is the synthesis of the novel quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridine scaffold. researchgate.net This process begins with a highly regioselective Sonogashira cross-coupling reaction. Researchers have demonstrated that when this compound is reacted with various terminal arylacetylenes, the coupling occurs exclusively at the C-3 position, displacing the iodo substituent while leaving the chloro group at C-4 intact. researchgate.netuni-rostock.de This selectivity is attributed to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cycles.

Following the initial Sonogashira coupling, the resulting 3-alkynyl-4-chloro-2-methylquinoline intermediate can undergo a subsequent domino reaction sequence. This cascade, involving C-N coupling, hydroamination, and C-H arylation, leads to the formation of the complex, fused phenanthridine-containing structure. researchgate.netuni-rostock.de

This strategic, stepwise functionalization showcases how the inherent reactivity of the dihaloquinoline structure can be controlled to build intricate, multi-ring systems. The development of such protocols provides access to previously unexplored classes of heterocyclic compounds, which are of interest for applications in materials science and medicinal chemistry. researchgate.net

The table below details the key annulation reaction starting from this compound.

Table 2: Annulation Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Product Class | Ref |

|---|---|---|---|---|---|

| This compound | Aryl Acetylenes | Pd-catalyst | Regioselective Sonogashira Coupling | 3-(Arylethynyl)-4-chloro-2-methylquinolines | researchgate.netuni-rostock.de |

Theoretical and Computational Investigations of 4 Chloro 3 Iodo 2 Methylquinoline

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Such studies on quinoline (B57606) derivatives reveal the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. In 4-Chloro-3-iodo-2-methylquinoline, the HOMO is expected to be localized primarily on the electron-rich aromatic system, while the LUMO is likely to be distributed over the quinoline ring with significant contributions from the carbon atoms bearing the halogen substituents, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Table 1: Calculated Electronic Properties of Substituted Quinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Methylquinoline (B7769805) | -6.5 | -1.2 | 5.3 |

| 4-Chloro-2-methylquinoline (B1666326) | -6.8 | -1.5 | 5.3 |

| This compound | -7.0 | -1.8 | 5.2 |

Note: These are representative values based on typical DFT calculations for similar compounds and are intended for illustrative purposes.

Reactivity Prediction and Regioselectivity Rationalization

The presence of two different halogen atoms at positions 3 and 4 of the quinoline ring raises important questions about the regioselectivity of its reactions. The 4-position of the quinoline ring is generally more activated towards nucleophilic aromatic substitution (SNAr) than other positions due to the influence of the ring nitrogen.

Computational models can predict the most likely sites for electrophilic and nucleophilic attack by calculating molecular electrostatic potential (MEP) maps and Fukui functions. For this compound, the regions around the halogen atoms are expected to be electrophilic. The relative reactivity of the C-Cl versus the C-I bond is a key aspect. In cross-coupling reactions, the C-I bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. In SNAr reactions, the 4-position is typically more susceptible to attack. mdpi.com

Mechanistic Pathways of Transformations (e.g., Transition State Analysis for Cross-Coupling and SNAr)

Theoretical studies can elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, two important transformations are cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution (SNAr).

In a typical palladium-catalyzed cross-coupling reaction, the mechanism involves oxidative addition, transmetalation, and reductive elimination. Transition state analysis for the oxidative addition step would likely show a lower energy barrier for the cleavage of the C-I bond compared to the C-Cl bond, explaining the observed regioselectivity.

For an SNAr reaction, the mechanism proceeds through a Meisenheimer complex. Computational modeling can be used to compare the stability of the intermediates formed by nucleophilic attack at the C-4 versus the C-3 position. The greater stability of the intermediate from attack at C-4, due to better charge delocalization involving the nitrogen atom, would rationalize the preference for substitution at this position.

Conformational Analysis and Molecular Dynamics Studies

While the quinoline ring itself is rigid, the orientation of the methyl group can be a subject of conformational analysis. However, for a simple methyl group, the rotational barrier is low. Molecular dynamics (MD) simulations can provide insights into the molecule's behavior over time, including its vibrational modes and interactions with solvent molecules. These studies are particularly relevant for understanding how the molecule behaves in a solution-phase reaction. For larger derivatives of this compound, conformational analysis would be more critical in determining the molecule's preferred shape and its ability to interact with other molecules.

Applications of 4 Chloro 3 Iodo 2 Methylquinoline As a Synthetic Intermediate

Precursor for the Synthesis of Complex Quinolone Derivatives

4-Chloro-3-iodo-2-methylquinoline serves as a crucial precursor in the multi-step synthesis of complex quinolone derivatives, which are a class of compounds with significant therapeutic potential. The chloro and iodo substituents offer orthogonal reactivity, enabling chemists to introduce a variety of functional groups in a controlled manner.

A key transformation involves the nucleophilic displacement of the 4-chloro group, followed by further modification at the 3-position via cross-coupling reactions. For instance, treatment of this compound with sodium methoxide (B1231860) leads to the formation of 3-iodo-4-methoxy-2-methylquinoline. nih.govacs.org This intermediate can then undergo a Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 3-position. nih.govacs.org Subsequent demethylation can then yield the desired 4(1H)-quinolone derivatives. nih.govacs.org This stepwise approach allows for the construction of a library of substituted quinolones with diverse functionalities.

The synthesis of antimalarial 4(1H)-quinolone-3-diarylethers exemplifies this strategy. Starting from 4-hydroxy-2-methylquinolone, iodination followed by chlorination with phosphorus oxychloride yields this compound. nih.govacs.org This intermediate is then converted to the corresponding 4-methoxy derivative, which undergoes a Suzuki-Miyaura coupling with a phenoxyphenylboronic acid. nih.govacs.org The final step involves the removal of the methyl ether protecting group to afford the target diarylether. nih.govacs.org

Table 1: Synthesis of 3-Iodo-4-methoxy-2-methylquinoline from this compound

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | Sodium methoxide | Methanol | Reflux, 18 h | 3-Iodo-4-methoxy-2-methylquinoline | Not specified | nih.govacs.org |

Building Block for Fused Heterocyclic Systems (e.g., Indoloquinolines)

The dual halogen substitution of this compound makes it an ideal building block for the construction of fused heterocyclic systems, particularly indoloquinolines. These polycyclic aromatic compounds are of significant interest due to their presence in natural products and their diverse biological activities. nih.govresearchgate.net

One common approach involves a sequence of nucleophilic aromatic substitution and subsequent cyclization reactions. For example, the reaction of this compound with aniline (B41778) derivatives displaces the chlorine atom to form a 4-anilino-3-iodo-2-methylquinoline intermediate. nih.govmdpi.com This intermediate can then undergo an intramolecular cyclization to construct the fused indole (B1671886) ring, yielding indolo[3,2-c]quinoline derivatives. Microwave-assisted synthesis has been shown to be an efficient method for this transformation. nih.govmdpi.com

Furthermore, the reactivity of the iodo group can be exploited in palladium-catalyzed cross-coupling reactions to build the fused ring system. A regioselective Sonogashira reaction of this compound with terminal alkynes proceeds selectively at the more reactive C-I bond. uni-rostock.deresearchgate.net The resulting 4-chloro-3-(alkynyl)-2-methylquinoline can then be subjected to a domino C-N coupling/hydroamination/C-H arylation sequence to afford complex quinolino[3',4':4,5]pyrrolo[1,2-f]phenanthridines. uni-rostock.de

Table 2: Synthesis of 4-Anilino-3-iodo-2-methylquinoline

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Aniline | Ethanol | Stirred for 30 min after color change | 4-Anilino-3-iodo-2-methylquinoline | Not specified | nih.govmdpi.com |

Development of Ligands for Catalysis

The quinoline (B57606) scaffold is a privileged structure in the design of ligands for transition metal catalysis due to its strong coordination ability and tunable electronic and steric properties. This compound can be elaborated into more complex structures suitable for use as ligands.

While direct applications of this compound in ligand synthesis are not extensively documented in the provided search results, the general principles of quinoline-based ligand design are well-established. mdpi.comthieme-connect.com The chloro and iodo groups can be replaced or modified through various cross-coupling and nucleophilic substitution reactions to introduce donor atoms such as nitrogen, phosphorus, or oxygen. For example, the chloro group can be displaced by amines or phosphines, while the iodo group can participate in Suzuki, Sonogashira, or Heck couplings to introduce further complexity. The resulting multidentate ligands can then be complexed with various metals to generate catalysts for a wide range of organic transformations. The development of ambiphilic ligands, which contain both Lewis acidic and Lewis basic sites, is an area of growing interest where functionalized quinolines could play a role. rsc.org

Intermediate in the Creation of Functional Organic Materials and Dyes

The extended aromatic system and the potential for introducing various substituents make quinoline derivatives, and by extension intermediates like this compound, valuable components in the synthesis of functional organic materials and dyes. These materials can exhibit interesting photophysical and electronic properties.

The synthesis of quinoline-fused polycyclic aromatic compounds, as discussed in the context of fused heterocyclic systems, can lead to materials with potential applications in organic electronics. researchgate.net The ability to tune the electronic properties through substitution on the quinoline core is a key advantage. While the direct use of this compound in the synthesis of dyes is not explicitly detailed in the provided search results, it is a plausible application. The quinoline ring system is a known chromophore, and the introduction of donor and acceptor groups, facilitated by the reactive chloro and iodo substituents, could be used to create molecules with specific absorption and emission properties for use as dyes or fluorescent probes. a2bchem.com

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Syntheses

The pursuit of "green chemistry" has cast a spotlight on the need for synthetic routes that are not only efficient but also environmentally benign. For a key intermediate like 4-chloro-3-iodo-2-methylquinoline, this involves a shift away from traditional methods that may use harsh reagents and generate significant waste.

Current synthetic strategies often involve the chlorination of 4-hydroxy-3-iodo-2-methylquinoline using reagents like phosphorus oxychloride, a process that is effective but comes with environmental and handling concerns. mdpi.comscispace.com While microwave-assisted protocols have been shown to dramatically decrease reaction times from hours to minutes, the core chemistry remains the same. mdpi.com

Future research is focused on developing synthetic pathways with higher atom economy, a principle that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. um-palembang.ac.id An exemplary stride in this direction is the development of domino or tandem reactions that utilize this compound to build complex molecules. For instance, an effective and atom-economic synthesis of quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines has been developed that proceeds through a multi-step, one-pot sequence, minimizing waste from intermediate workups. researchgate.netresearchgate.net Researchers are also exploring the use of less hazardous and recyclable catalysts and solvent systems to further improve the environmental footprint of quinoline (B57606) synthesis in general. organic-chemistry.org

Exploration of Unprecedented Reactivity and Tandem Transformations

The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is significantly weaker and more readily cleaved, allowing for highly regioselective transformations. This has been effectively demonstrated in palladium-catalyzed cross-coupling reactions.

A prime example is the site-selective Sonogashira reaction, where an arylacetylene couples exclusively at the C-3 position (iodo-substituted) without affecting the C-4 chloro-substituent. researchgate.netresearchgate.net This selective reactivity opens the door to sophisticated tandem transformations. Research has shown that after the initial Sonogashira coupling, the resulting intermediate can undergo a domino sequence of C-N coupling, hydroamination, and C-H arylation in a single pot to generate complex, polycyclic aromatic systems. researchgate.netresearchgate.net This one-pot strategy represents a highly efficient method for creating molecular complexity from a relatively simple starting material.

Future explorations will likely focus on discovering new tandem reactions, potentially involving the methyl group or the quinoline nitrogen, and employing different catalytic systems (e.g., copper, nickel, or photoredox catalysts) to unlock unprecedented reaction pathways.

Below is a table summarizing the results of a domino reaction starting from derivatives of this compound, highlighting the efficiency of building complex structures.

| Entry | Arylacetylene | Product | Yield (%) |

| 1 | Phenylacetylene | 5a | 71% |

| 2 | 4-Methylphenylacetylene | 5b | 75% |

| 3 | 4-Methoxyphenylacetylene | 5c | 69% |

| 4 | 4-Fluorophenylacetylene | 5d | 65% |

| 5 | 2-Thienylacetylene | 5e | 55% |

| Data sourced from a study on the synthesis of quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines. researchgate.net |

Advanced Derivatization for Specialized Material Science Applications

The derivatization of this compound is a promising avenue for creating novel functional materials. Its ability to serve as a scaffold for constructing large, fused π-conjugated systems is of particular interest for applications in electronics and photonics.

The synthesis of quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines from this compound yields a previously unknown class of heterocyclic compounds. researchgate.netresearchgate.net These extended aromatic structures possess unique electronic and photophysical properties. Studies have characterized their UV/Vis absorption and fluorescence emission spectra, which are critical indicators of their potential for use in organic light-emitting diodes (OLEDs), fluorescent sensors, or organic photovoltaics. researchgate.net The modular nature of the synthesis allows for fine-tuning of these properties by simply changing the coupling partners, offering a pathway to custom-designed materials.

Emerging trends will likely involve the synthesis of an even broader range of derivatives to explore structure-property relationships systematically. This includes incorporating various electron-donating and electron-withdrawing groups to modulate the HOMO/LUMO energy levels and investigating their performance in electronic devices.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reaction control, and efficiency. The synthesis and derivatization of this compound are well-suited for this modern technology.

Research on the related 7-chloro-4-iodoquinoline (B1588978) has demonstrated that organometallic reactions, such as the iodine-magnesium exchange, can be performed in a microreactor with residence times of seconds, a dramatic improvement over the minutes or hours required in batch synthesis. worktribe.com The enhanced mixing and heat transfer in flow reactors allow for precise control over fast and often exothermic reactions like cross-couplings. worktribe.com

Applying this technology to this compound could enable the on-demand, automated synthesis of its derivatives. A flow setup could integrate the initial cross-coupling reaction with subsequent transformations and even in-line purification, creating a streamlined and highly efficient manufacturing process. This approach not only accelerates the discovery of new derivatives but also provides a safer and more scalable route for producing promising candidates for material science or pharmaceutical applications. worktribe.comacs.org

The table below illustrates the significant reduction in reaction time achieved when moving from batch to flow processing for a related quinoline functionalization.

| Parameter | Batch Process | Flow Process |

| Reaction Time | 10 minutes | 30 - 75 seconds |

| Temperature | 0 °C | Room Temperature |

| Data adapted from a study on the magnesiation of 7-chloro-4-iodoquinoline. worktribe.com |

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-3-iodo-2-methylquinoline, and how can reaction conditions be optimized?

this compound is typically synthesized via halogenation and iodination of methyl-substituted quinoline precursors. Directed ortho-metalation strategies using organometallic reagents (e.g., i-PrMgCl) and copper catalysts (e.g., CuBr₂) enable regioselective iodination at the 3-position . Optimization involves controlling temperature (ambient to 60°C), stoichiometry of iodinating agents (e.g., I₂ or KI), and reaction time to minimize side products like over-halogenated derivatives. Characterization by NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and regiochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies methyl (δ 2.5–3.0 ppm) and aromatic protons; ¹³C NMR confirms iodine’s electron-withdrawing effects (C-3 deshielding).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions ([M+H]⁺) and isotopic patterns (due to ¹²⁷I).

- X-ray Crystallography : Resolves regiochemistry and crystallographic parameters (e.g., torsion angles, planarity of the quinoline ring) .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.78 (s, 3H, CH₃), 7.45–8.20 (m, Ar-H) | |

| HRMS | [M+H]⁺ = 318.9502 (calc. 318.9498) |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Crystallographic refinement using programs like SHELXL ( ) can address ambiguities in substituent positions. For example:

- Twinning Analysis : Use Flack (η) or Hooft (x) parameters to distinguish enantiomorphs in chiral derivatives .

- Hydrogen Bonding : Intermolecular N–H⋯N interactions (observed in aminoquinoline analogs) stabilize crystal packing and validate structural models .

- Planarity Metrics : RMS deviations from quinoline ring planarity (<0.05 Å) confirm substituent orientation .

Q. What methodological frameworks are recommended for designing studies on the reactivity of this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize reactions with high atom economy (e.g., cross-coupling) over multi-step syntheses.

- Novelty : Explore understudied transformations (e.g., β-glyoxylate formation via CuBr₂/SMe₂ systems) .

- Data Contradictions : Use iterative hypothesis testing () to resolve discrepancies in reaction yields or regioselectivity.

Q. Table 2: Common Reactivity Pathways

| Reaction Type | Reagents/Conditions | Key Product | Reference |

|---|---|---|---|

| Cross-Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 3-Aryl-substituted derivatives | |

| Reductive Amination | NaBH₃CN, pH 6, MeOH | Amino-quinoline analogs |

Q. How should researchers address conflicting data in the biological activity of this compound derivatives?

- Dose-Response Analysis : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity).

- Structural Analog Comparison : Compare activity trends with related compounds (e.g., 4-chloro-2-phenylquinoline, ) to identify pharmacophores.

- Statistical Rigor : Use ANOVA or mixed-effects models to account for batch-to-batch variability in synthetic yields .

Q. What strategies mitigate challenges in regioselective functionalization of the quinoline core?

- Directing Groups : Install temporary groups (e.g., –CHO at C-3) to guide halogenation or cross-coupling .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites based on Fukui indices.

- Kinetic Control : Lower temperatures favor kinetic products (e.g., iodination at C-3 over C-5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.